2-chloro-N,N-dipropyl-4-quinazolinamine
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Overview
Description
2-chloro-N,N-dipropylquinazolin-4-amine is a member of the class of quinazolines that is quinazoline which is substituted by a chloro group and a dipropylnitrilo group at positions 2 and 4, respectively. It is a member of quinazolines, an organochlorine compound and a tertiary amino compound.
Scientific Research Applications
Spectral Analysis and Molecular Structure
2-chloro-N,N-dipropyl-4-quinazolinamine and its analogs have been studied for their spectral properties and molecular structures. For instance, AG-1478, a compound with a similar quinazoline base, was analyzed using UV-Vis absorption spectroscopy. This study revealed distinct conformers of the drug, contributing to a better understanding of its structural and electronic properties. Such studies are crucial for understanding the drug's interactions and behavior in various environments (Khattab et al., 2016).
Synthesis and Chemical Properties
Research has focused on the synthesis and chemical properties of compounds structurally similar to 2-chloro-N,N-dipropyl-4-quinazolinamine. These studies involve developing synthetic methods and characterizing the resultant compounds, contributing to advancements in medicinal chemistry and drug development (Ouyang et al., 2016).
Potential for Biological Activities
Several studies have explored the potential biological activities of quinazolinamine derivatives. These activities range from anticancer properties to antibacterial effects. For example, certain quinazolinone-1,3,4-oxadiazole derivatives exhibited notable cytotoxic activities against specific cancer cell lines, highlighting the potential of these compounds in cancer treatment (Hassanzadeh et al., 2019).
Application in Asymmetric Catalysis
Quinazolinamine derivatives have been utilized in asymmetric catalysis. The synthesis and use of these compounds in catalytic processes showcase their versatility and utility in organic synthesis and chemical transformations (Fleming et al., 2010).
Optical and Electroluminescent Properties
Studies on quinazoline derivatives have also focused on their optical and electroluminescent properties. These compounds have shown potential for applications in luminescent and electroluminescent devices, with emissions ranging across the visible spectrum depending on solvent polarity (Danel et al., 2010).
properties
Product Name |
2-chloro-N,N-dipropyl-4-quinazolinamine |
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Molecular Formula |
C14H18ClN3 |
Molecular Weight |
263.76 g/mol |
IUPAC Name |
2-chloro-N,N-dipropylquinazolin-4-amine |
InChI |
InChI=1S/C14H18ClN3/c1-3-9-18(10-4-2)13-11-7-5-6-8-12(11)16-14(15)17-13/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
OOAMKODPDGBQOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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